Benzylpenicilloyl-heptapeptide is a significant compound derived from the antibiotic benzylpenicillin, which is a member of the penicillin family. This heptapeptide is primarily recognized for its immunological properties and its role in drug allergy testing, particularly in diagnosing penicillin allergies. The compound consists of a sequence of seven amino acids that are linked together, forming a peptide chain that retains the essential characteristics of the penicillin structure.
Benzylpenicilloyl-heptapeptide is synthesized from benzylpenicillin, which is produced by the fermentation of the mold Penicillium chrysogenum. The heptapeptide itself can be synthesized through various chemical methods that involve peptide synthesis techniques.
Benzylpenicilloyl-heptapeptide falls under the classification of peptides and antibiotics, specifically as a derivative of beta-lactam antibiotics. It is also classified as an immunogenic compound due to its ability to elicit an immune response in sensitive individuals.
The synthesis of Benzylpenicilloyl-heptapeptide typically involves two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Solid-phase synthesis allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification after each coupling step.
The synthesis often employs protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to shield reactive functional groups during coupling reactions. The choice of protecting group and coupling conditions greatly influences yield and purity.
Benzylpenicilloyl-heptapeptide has a specific sequence of amino acids that contributes to its biological activity. The structure includes a benzylpenicillin core, characterized by its beta-lactam ring, which is crucial for its function as an antibiotic.
The molecular formula can vary depending on the specific sequence of amino acids used, but it generally retains features typical of peptides derived from benzylpenicillin. The molecular weight typically falls within 800-1000 Daltons, depending on the exact composition.
The primary chemical reactions involving Benzylpenicilloyl-heptapeptide include:
The stability of Benzylpenicilloyl-heptapeptide can be affected by environmental factors such as pH and temperature, which influence both its reactivity and potential degradation pathways.
Benzylpenicilloyl-heptapeptide acts primarily as an allergen in individuals with penicillin allergies. Upon exposure, it binds to specific immunoglobulin E antibodies on mast cells and basophils, leading to degranulation and release of histamine and other mediators responsible for allergic reactions.
Studies have shown that this heptapeptide can induce an immune response similar to that elicited by benzylpenicillin itself, making it a useful tool in allergy testing protocols.
Benzylpenicilloyl-heptapeptide is primarily used in clinical settings for:
Benzylpenicilloyl (BPO) haptens form when the β-lactam ring of benzylpenicillin (BP) opens and covalently binds to nucleophilic residues (primarily lysine ε-amino groups) in carrier proteins or peptides. Mass spectrometric analyses of human serum albumin (HSA) conjugates reveal that site-specific haptenation depends on the precursor molecule: BP selectively targets Lys199, while its rearrangement product, benzylpenicillenic acid (PA), preferentially modifies Lys525 [1] [5]. Molecular modeling confirms this selectivity arises from distinct noncovalent interactions preceding covalent binding; BP fits into HSA’s subdomain IIA, whereas PA orients toward subdomain IIIB [9].
Diastereoisomerism is a critical feature of BPO-haptens. Nuclear magnetic resonance (NMR) studies identify epimeric configurations at C-5 of the thiazolidine ring (denoted 5R and 5S) [3] [6]. These diastereoisomers exhibit differential immunoreactivity: PA-derived conjugates show enhanced T-cell activation in hypersensitive patients compared to BP-derived epitopes, attributed to their distinct stereochemical presentation [5] [9].
Table 1: Site-Specific Haptenation of Human Serum Albumin
Precursor | Primary Target Residue | Binding Affinity (KD, μM) | Diastereoisomer Ratio (5R:5S) |
---|---|---|---|
Benzylpenicillin (BP) | Lys199 | 12.3 ± 1.2 | 95:5 |
Penicillenic Acid (PA) | Lys525 | 8.7 ± 0.9 | 60:40 |
BPO-heptapeptide synthesis employs both solid-phase and solution-phase strategies to emulate physiological conjugation.
Solid-Phase Peptide Synthesis (SPPS) utilizes Fmoc-protected lysine residues anchored to Wang resin. After sequential deprotection and coupling of amino acids, on-resin haptenation is achieved by incubating the heptapeptide with benzylpenicillin at pH 10.0–10.5 for 24 hours. This mimics the nucleophilic displacement of the β-lactam ring’s carbonyl group by the lysyl side chain [8] [10]. The BPO-heptapeptide is then cleaved from the resin using trifluoroacetic acid (TFA), yielding purities >90% after HPLC purification [10].
Solution-Phase Conjugation leverages carbodiimide chemistry. A novel approach uses N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran-water (THF–H₂O) without protecting groups. The heptapeptide’s lysine residue reacts with pre-activated BPO esters, achieving 85–92% coupling efficiency within 1 hour. This method bypasses deprotection steps and minimizes epimerization [10].
Table 2: Comparison of BPO-Heptapeptide Synthesis Methods
Method | Reaction Time | Yield (%) | Epimerization (%) | Key Advantage |
---|---|---|---|---|
SPPS (Wang resin) | 48–72 h | 78–85 | 3–5 | Sequence control |
Solution-Phase (DCC/HOBt) | 1–2 h | 85–92 | <2 | No protecting groups |
Epimerization at C-5 of the BPO-thiazolidine ring alters hapten conformation and antigenic recognition. NMR studies reveal that pH governs epimerization kinetics: Under physiological conditions (pH 7.4, 37°C), BPO derivatives exhibit a 5R→5S conversion rate of 0.12 h⁻¹, reaching equilibrium at a 55:45 (5S:5R) ratio after 48 hours [3] [6]. This process accelerates under alkaline conditions (pH 10.2), where ring-opening generates a planar iminium intermediate, allowing free rotation and subsequent reclosing to either epimer [6].
Density functional theory (DFT) simulations confirm the energy barrier for epimerization is 13.2 kcal/mol in aqueous environments. Crucially, the 5S-epimer shows reduced IgE affinity in competitive radioallergosorbent tests (RAST). Inhibitors with 55% 5S-content exhibit 3.5-fold lower IgE binding than pure 5R-BPO-butylamine, underscoring the stereochemistry’s impact on immunodiagnostic accuracy [6].
Table 3: Epimerization Kinetics of BPO Derivatives
Condition | Rate Constant (h⁻¹) | Time to Equilibrium | Final Ratio (5R:5S) |
---|---|---|---|
pH 7.4, 23°C | 0.08 ± 0.01 | 7 days | 60:40 |
pH 7.4, 37°C | 0.12 ± 0.02 | 48 h | 45:55 |
pH 10.2, 23°C | 0.25 ± 0.03 | 24 h | 50:50 |
BPO-heptapeptide stability is influenced by temperature, pH, and proteolytic activity. Accelerated degradation studies (37°C, pH 7.4) show a biphasic profile: an initial hydrolysis of the thiazolidine ring’s ester bond (t₁/₂ = 16 ± 2 h), followed by slower peptide backbone cleavage (t₁/₂ = 120 ± 15 h) [1] [4]. Mass spectrometry identifies benzylpenicilloic acid as the primary metabolite, confirming hapten-protein bond hydrolysis as the dominant degradation pathway [4].
Hepatic metabolism further modulates stability. Incubation of BPO-heptapeptides with liver microsomes yields benzylpenicilloic acid via esterase-mediated hydrolysis, which undergoes renal clearance [4]. Analytical monitoring via LC-MS/MS reveals that conjugates with 5S-epimers degrade 1.8-fold faster than 5R-counterparts due to their reduced conformational stability [6].
Table 4: Degradation Half-Lives of BPO-Heptapeptides
Condition | Primary Degradant | Half-Life (h) | Epimer Preference |
---|---|---|---|
pH 7.4, 37°C | Benzylpenicilloic acid | 16 ± 2 | None |
Liver microsomes | Benzylpenicilloic acid | 4.5 ± 0.6 | 5S > 5R |
Plasma (in vitro) | Intact peptide | 120 ± 15 | None |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7